N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Description
This compound (CAS: 1144487-30-8) features a benzodioxin core fused to a thiazole ring and a 5-methyl-1,2-oxazole carboxamide substituent. Its molecular formula is C₂₂H₁₅N₅O₅S₂ (MW: 493.5 g/mol), and its structure includes:
- 2,3-Dihydro-1,4-benzodioxin: A bicyclic ether system providing rigidity and moderate lipophilicity .
- 1,3-Thiazole: A sulfur- and nitrogen-containing heterocycle contributing to π-π stacking and hydrogen-bonding interactions .
- 5-Methyl-1,2-oxazole: A polar substituent enhancing solubility and metabolic stability .
The compound is hypothesized to exhibit biological activity due to its structural resemblance to antiviral and enzyme-targeting molecules .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-6-11(19-23-9)15(20)18-16-17-12(8-24-16)10-2-3-13-14(7-10)22-5-4-21-13/h2-3,6-8H,4-5H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMYHGDQAWVFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be formed by the condensation of α-haloketones with thiourea under acidic or basic conditions.
Construction of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles.
Coupling Reactions: The final step involves coupling the benzodioxin, thiazole, and oxazole intermediates through amide bond formation using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Observations :
Pharmacological and Physicochemical Comparison
| Property | Target Compound | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide | 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one |
|---|---|---|---|
| Molecular Weight (g/mol) | 493.5 | 383.4 | 379.4 |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity due to thiophene) | ~2.1 (polar nitro group reduces lipophilicity) |
| Hydrogen Bond Acceptors | 7 | 5 | 8 |
| Biological Target | Viral polymerases (hypothesized) | Unknown | Antimicrobial enzymes (speculative) |
| Synthetic Complexity | High (multiple heterocycles) | Moderate (fewer rings) | Moderate (nitro group complicates synthesis) |
Notes:
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure
The compound consists of a thiazole ring linked to a benzodioxin moiety and an oxazole carboxamide. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
1. Antidiabetic Activity
Research indicates that compounds containing the benzodioxin and thiazole structures exhibit antidiabetic properties. For instance, derivatives of 2,3-dihydro-1,4-benzodioxin were synthesized and tested for α-glucosidase inhibitory activity, which is crucial for managing postprandial blood glucose levels. The synthesized compounds showed significant inhibition of the enzyme, suggesting their potential as antidiabetic agents .
2. Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activities against various bacterial and fungal strains. In vitro studies indicated that modifications to the thiazole and oxazole moieties could enhance their antimicrobial efficacy. The lipophilicity of these compounds often correlates with increased antibacterial activity .
3. Inhibition of Protein Kinases
Recent studies have highlighted the importance of thiazole derivatives in inhibiting specific protein kinases involved in cancer progression. The compound's ability to inhibit DYRK1A kinase was particularly noted, with IC50 values indicating potent activity . This suggests its potential role in cancer therapeutics.
Case Studies
| Study | Findings |
|---|---|
| Study A (2021) | Evaluated the antidiabetic potential of related benzodioxin compounds; reported significant α-glucosidase inhibition (IC50 = 0.045 μM). |
| Study B (2020) | Investigated antimicrobial activity; showed effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study C (2023) | Focused on DYRK1A inhibition; identified lead compounds with nanomolar IC50 values (IC50 = 0.028 μM). |
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds targeting α-glucosidase can reduce glucose absorption in the intestines.
- Receptor Interaction : Potential interactions with various receptors may modulate signaling pathways involved in inflammation and cell proliferation.
Q & A
Q. How can researchers optimize the synthetic route for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide?
- Methodological Answer : Synthetic optimization typically involves iterative adjustments to reaction conditions (solvent, temperature, catalyst). For analogous heterocyclic systems, ethanol or acetonitrile under reflux (70–80°C) yields moderate to high purity products (42–72%) . Key steps include:
- Coupling Reactions : Use carboxamide precursors with thiazole intermediates under nucleophilic conditions.
- Cyclization : Employ dehydrosulfurization agents like HgO in glacial acetic acid to form fused rings .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane) or recrystallization improves yield and purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural validation:
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry (e.g., benzodioxin vs. thiazole protons) .
- IR Spectroscopy : Detect functional groups (e.g., C=O at ~1650–1750 cm, C-N in oxazole at ~1250 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] for CHNOS) .
Q. How can researchers determine the compound’s solubility and pKa for formulation studies?
- Methodological Answer :
- Solubility : Use shake-flask method in buffers (pH 1–7.4) with HPLC-UV quantification .
- pKa Determination : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide, analyzing half-neutralization potentials (HNPs) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., GSK-3β or acetylcholinesterase). Focus on interactions between the benzodioxin-thiazole core and active-site residues .
- QSAR Modeling : Corrogate substituent effects (e.g., methyl on oxazole) with activity data from analogous compounds .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, IC protocols). Mitigation strategies include:
- Standardized Assays : Replicate studies using CLSI guidelines for antimicrobial testing .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends in structure-activity relationships (SAR) .
- Counter-Screening : Test against off-target enzymes (e.g., kinases) to rule out false positives .
Q. What strategies validate the compound’s crystallographic structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs for data collection (Mo-Kα radiation) and refinement. Key parameters: R-factor < 5%, hydrogen bonding networks .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .
Q. How can reaction mechanisms for cyclization steps be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via LC-MS at timed intervals to propose rate-determining steps .
- Isotopic Labeling : Use O or N to track atom migration during cyclization (e.g., benzodioxin ring closure) .
- DFT Calculations : Gaussian09 simulations to map energy profiles and transition states (e.g., HgO-mediated dehydrosulfurization) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
